N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Chemical Structure and Properties N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at the 5-position and an acetamide moiety at the 2-position. The acetamide side chain is further modified with a sulfanyl-linked 1-(3-methylphenyl)-1H-imidazol-2-yl group.
- Molecular Formula: C₁₆H₁₆N₄OS₃
- Molecular Weight: ~408.5 g/mol (estimated based on analogous compounds ).
- Key Features: 1,3,4-Thiadiazole Ring: Imparts metabolic stability and hydrogen-bonding capacity. Imidazole Substituent: The 3-methylphenyl group on the imidazole may influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS3/c1-3-23-16-20-19-14(25-16)18-13(22)10-24-15-17-7-8-21(15)12-6-4-5-11(2)9-12/h4-9H,3,10H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSDVILHDHVVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Coupling Reactions: The thiadiazole and imidazole rings are then coupled using a suitable linker, such as an acetamide group, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the thiadiazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting microbial infections or cancer.
Materials Science: The compound’s unique structure could make it useful in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole and imidazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. Additionally, the sulfur atoms may participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound belongs to a class of 1,3,4-thiadiazole derivatives functionalized with sulfanyl-linked acetamide groups. Below is a comparative analysis with structurally related molecules:
Key Comparative Insights
The imidazole-3-methylphenyl substituent introduces steric bulk and aromatic π-π interactions, which could modulate target binding compared to simpler sulfamoyl or benzyl groups .
Enzyme Inhibition: Methazolamide’s sulfamoyl group directly inhibits carbonic anhydrase via zinc coordination . The target compound lacks this group but may interact with enzymes through its thiadiazole and imidazole moieties.
Antimicrobial and Anticancer Potential: Methylsulfanyl-thiadiazoles (e.g., ) exhibit broad-spectrum antimicrobial activity, while trifluoromethylphenyl derivatives (e.g., ) show cytotoxicity. The target compound’s dual thiadiazole-imidazole architecture may combine these effects.
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine with a sulfanyl-acetamide intermediate, analogous to methods for related compounds .
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.
Chemical Structure and Properties
This compound integrates several functional groups, including:
- Thiadiazole : A five-membered ring containing sulfur and nitrogen atoms known for its diverse biological activities.
- Imidazole : A heterocyclic compound that contributes to the pharmacological profile of the molecule.
- Acetamide : Enhances solubility and bioavailability.
The unique combination of these moieties suggests a multifaceted mechanism of action that warrants further investigation.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole scaffold exhibit significant antimicrobial properties. For example:
- A study reported that derivatives similar to this compound showed effectiveness against various bacterial strains, including Xanthomonas oryzae and Fusarium graminearum, with inhibition rates surpassing those of standard bactericides .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- In one study, it demonstrated notable cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HEK293T (human embryonic kidney cells), exhibiting IC50 values lower than those of conventional chemotherapeutic agents like cisplatin .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been noted:
- Preliminary studies suggest that the compound may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may bind to enzymes or receptors, altering their activity and subsequently affecting cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells, contributing to its anticancer efficacy.
- Modulation of Immune Response : By influencing inflammatory mediators, it may help in managing autoimmune conditions.
Case Studies
Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:
Q & A
Q. What are the established synthetic routes for preparing N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and condensation reactions. For example:
Thiadiazole core synthesis : React 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives with ethylsulfanyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
Imidazole coupling : Introduce the 3-methylphenyl-imidazole moiety via thiol-alkylation using 1-(3-methylphenyl)-1H-imidazole-2-thiol and a bromoacetamide intermediate .
- Key Optimization Parameters :
| Step | Temperature (°C) | Solvent | Catalyst | Yield Range (%) |
|---|---|---|---|---|
| Thiadiazole sulfonylation | 80–100 | DMF | None | 60–75 |
| Imidazole alkylation | RT–50 | Acetonitrile | Triethylamine | 45–65 |
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethylsulfanyl at C5 of thiadiazole, imidazole-phenyl group at C2) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 434.486 for related derivatives) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–S bond lengths ~1.75–1.80 Å in thiadiazole-imidazole hybrids) .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Methodological Answer : Derivatives with thiadiazole-imidazole scaffolds exhibit:
- Enzyme inhibition : IC₅₀ values <10 μM against kinases (e.g., EGFR) and antimicrobial targets (e.g., DHFR) .
- Antiproliferative activity : GI₅₀ values of 2–15 μM in cancer cell lines (e.g., MCF-7, HeLa) via apoptosis induction .
- Key SAR Insight : Ethylsulfanyl groups enhance lipophilicity, improving membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?
- Methodological Answer :
- Variable Substituent Screening :
- Replace ethylsulfanyl with bulkier groups (e.g., isopropyl) to assess steric effects on target binding .
- Modify the 3-methylphenyl group to electron-deficient aryl rings (e.g., fluorophenyl) for enhanced π-π stacking .
- In Silico Docking : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., COX-2, tubulin) .
- Data-Driven Optimization : Apply Bayesian algorithms to prioritize substituents based on bioactivity and synthetic feasibility .
Q. What computational methods are suitable for analyzing the electronic and steric properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, thiadiazole rings show HOMO localization at sulfur atoms, favoring electrophilic attacks .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/DMSO) to assess conformational stability .
- Key Geometrical Parameters :
| Bond Angle (°) | Bond Length (Å) |
|---|---|
| C–S–C (thiadiazole) | 1.76 |
| N–C–S (imidazole) | 1.72 |
Q. How can contradictory data in solubility and bioactivity be resolved?
- Methodological Answer :
- Solubility Conflicts :
- Use Hansen solubility parameters (HSPs) to identify optimal solvents (e.g., DMSO > ethanol) .
- Modify counterions (e.g., hydrochloride salts) for aqueous compatibility .
- Bioactivity Variability :
- Standardize assay protocols (e.g., ATP concentration in kinase assays) .
- Validate target engagement via SPR or ITC to rule out false positives .
Q. What experimental design strategies are recommended for multi-step synthesis optimization?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent, and catalyst ratios .
- Flow Chemistry : Implement continuous-flow reactors for hazardous steps (e.g., diazomethane generation) to improve safety and yield .
- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
